4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
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Overview
Description
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound that features a furan ring, a pyrrole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .
Scientific Research Applications
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is unique due to its combination of a furan ring, a pyrrole ring, and a benzoic acid moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Biological Activity
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, a complex organic compound, has garnered attention due to its potential biological activities. Its unique structure features a furan moiety linked to a pyrrole derivative and a benzoic acid component, suggesting diverse pharmacological properties.
- Molecular Formula : C15H13N3O5S
- Molecular Weight : 347.35 g/mol
- CAS Number : 920948-00-1
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of furan and pyrrole compounds exhibit significant anticancer properties. For instance, in vitro tests have shown that certain analogs possess IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil. The compound's ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), has been documented:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
4-Amino benzoic acid | MCF-7 | 5.85 |
4-Amino benzoic acid | A549 | 4.53 |
4-((1-(furan-2-ylmethyl)-2,5-dioxo... | MCF-7 | <10 |
4-((1-(furan-2-ylmethyl)-2,5-dioxo... | A549 | <10 |
These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Targeted for treating infections caused by urease-producing bacteria.
Case Studies
- Study on FIH-1 Inhibition : A study published in PMC highlighted the synthesis of furan derivatives that inhibit FIH-1 (factor inhibiting HIF). These derivatives were evaluated for their cytotoxicity using the MTS assay, indicating the potential of furan-based compounds in cancer therapy .
- Antiproliferative Activity : In a comparative study on novel para-amino benzoic acid analogs, some compounds exhibited significant antiproliferative activity against human cancer cell lines with IC50 values lower than 10 µM .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- The amine group facilitates interactions with biological targets.
- The carbonyl groups may participate in hydrogen bonding or π-stacking interactions with nucleophilic sites in proteins.
Properties
IUPAC Name |
4-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-12-2-1-7-23-12)17-11-5-3-10(4-6-11)16(21)22/h1-8,17H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUNEGPWUEPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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